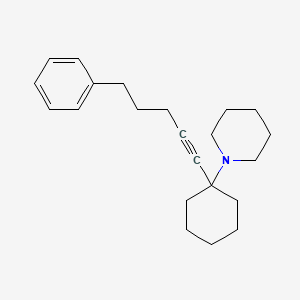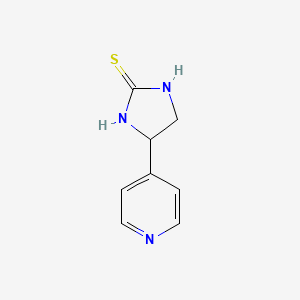![molecular formula C25H35BF4O2 B12341937 4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341937.png)
4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyran ring substituted with hydroxyphenyl and diphenyl groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone derivatives under basic conditions to form the intermediate chalcone. This intermediate is then cyclized using acid catalysts to yield the desired pyran ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol: Shares the hydroxyphenyl and ethenyl groups but lacks the pyran ring.
2,6-Diphenyl-4H-pyran-4-one: Contains the pyran ring but lacks the hydroxyphenyl and ethenyl groups.
Uniqueness
4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide is unique due to its combination of a pyran ring with hydroxyphenyl and diphenyl groups, providing distinct electronic and structural properties. This uniqueness makes it valuable in various applications, from material science to medicinal chemistry .
Propiedades
Fórmula molecular |
C25H35BF4O2 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
4-[(E)-2-(2,6-dicyclohexyl-2,3,4,5-tetrahydropyran-6-ylium-4-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H34O2.BF4/c26-23-15-13-19(14-16-23)11-12-20-17-24(21-7-3-1-4-8-21)27-25(18-20)22-9-5-2-6-10-22;2-1(3,4)5/h11-16,20-22,24H,1-10,17-18H2;/q;-1/p+1/b12-11+; |
Clave InChI |
DMVDPESODPFSGP-CALJPSDSSA-O |
SMILES isomérico |
[B-](F)(F)(F)F.C1CCC(CC1)C2CC(C[C+](O2)C3CCCCC3)/C=C/C4=CC=C(C=C4)O |
SMILES canónico |
[B-](F)(F)(F)F.C1CCC(CC1)C2CC(C[C+](O2)C3CCCCC3)C=CC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)

![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)

![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12341904.png)
![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
![1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B12341912.png)
![N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B12341914.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)

![1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine](/img/structure/B12341924.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12341933.png)
